molecular formula C15H16F3NO2 B13110191 Isopropyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate

Isopropyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate

Cat. No.: B13110191
M. Wt: 299.29 g/mol
InChI Key: FIJOWYBXKKSBFX-UHFFFAOYSA-N
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Description

Isopropyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is an ester derivative of 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid, characterized by an isopropyl ester group. Indole-based trifluoromethyl compounds are of interest in medicinal chemistry due to their bioactivity and metabolic stability conferred by the fluorine atoms and aromatic indole moiety .

Properties

Molecular Formula

C15H16F3NO2

Molecular Weight

299.29 g/mol

IUPAC Name

propan-2-yl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate

InChI

InChI=1S/C15H16F3NO2/c1-9(2)21-14(20)7-12(15(16,17)18)11-8-19-13-6-4-3-5-10(11)13/h3-6,8-9,12,19H,7H2,1-2H3

InChI Key

FIJOWYBXKKSBFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(C1=CNC2=CC=CC=C21)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate typically involves the reaction of 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid+isopropyl alcoholcatalystisopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate+water\text{4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid} + \text{isopropyl alcohol} \xrightarrow{\text{catalyst}} \text{isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate} + \text{water} 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid+isopropyl alcoholcatalyst​isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate+water

Industrial Production Methods

In an industrial setting, the production of isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its closest analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Functional Group Key Properties
(R)-Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate 151636-96-3 C₁₄H₁₄F₃NO₂ 285.27 Ester Chiral (R-configuration)
4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid 153233-36-4 C₁₂H₁₀F₃NO₂ 257.21 Carboxylic Acid Requires storage at 2–8°C
(R)-4,4,4-Trifluoro-3-(1H-indol-3-yl)-1-phenylbutan-1-one Not provided Not provided Not provided Ketone Enantiomeric excess data available

Key Observations :

  • Ester vs. Acid: The ethyl ester (C₁₄H₁₄F₃NO₂) has higher lipophilicity than the carboxylic acid (C₁₂H₁₀F₃NO₂), making it more suitable for organic solvent-based reactions or hydrophobic environments. The acid’s carboxylic group enhances polarity but necessitates stringent storage conditions .

Physicochemical and Functional Properties

  • Solubility : The carboxylic acid is more soluble in polar solvents (e.g., water, alcohols), whereas esters like the ethyl derivative favor organic phases (e.g., ethyl acetate, dichloromethane).
  • Stability : Esters generally exhibit superior hydrolytic stability compared to acids, which may degrade under acidic or basic conditions. The ketone derivative’s stability is influenced by its aromatic phenyl group .
  • Enantiopurity : The (R)-configured ethyl ester and ketone derivatives underscore the importance of stereochemistry in applications like drug design, where enantiomers may differ in activity .

Biological Activity

Isopropyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14F3NO3C_{14}H_{14}F_3NO_3, with a molecular weight of approximately 301.27 g/mol. The compound features a trifluoromethyl group that enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Indole derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the indole moiety suggests potential interactions with serotonin receptors and other neurotransmitter systems.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit significant biological activities:

  • Anticancer Activity : Indole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, studies show that indole-based compounds can induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Some indole derivatives are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Neuroprotective Properties : Research indicates that certain indole compounds can protect neuronal cells from oxidative stress and apoptosis.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveProtects neurons from oxidative damage

Case Study 1: Anticancer Activity

A study conducted on various indole derivatives found that this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The compound was shown to induce apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), this compound significantly reduced levels of TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Cell Line Studies : In vitro studies have confirmed the compound's ability to inhibit cell growth in various cancer cell lines.
  • Animal Models : Preliminary in vivo studies indicate that administration of the compound leads to reduced tumor size in xenograft models.
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound modulates key signaling pathways involved in cell survival and apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Isopropyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate, and how do reaction conditions influence yield?

  • Methodological Answer : A plausible route involves coupling indole derivatives with fluorinated butanoate precursors. For example, indole-3-carboxaldehyde intermediates (as in ) can undergo nucleophilic substitution or aldol condensation with fluorinated esters. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalysts like BF₃·Et₂O to enhance regioselectivity . Yield improvements may require protecting-group strategies for the indole NH group to prevent side reactions.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm the indole moiety (δ 7.0–7.5 ppm for aromatic protons) and trifluoromethyl groups (δ -60 to -70 ppm in ¹⁹F NMR). Single-crystal X-ray diffraction (SXRD), as demonstrated in , resolves stereochemical ambiguities. Refinement using SHELXL ( ) ensures accurate bond-length and angle measurements, critical for distinguishing between keto-enol tautomers or conformational isomers .

Q. What are the documented biological activities of structurally related fluorinated indole derivatives?

  • Methodological Answer : Fluorinated indole analogs, such as 4,4,4-trifluoro-3-(indol-3-yl)butyric acids, exhibit auxin-like activity in plant growth regulation (). Bioassays should include dose-response studies in model systems (e.g., Arabidopsis root elongation assays) and comparative analyses with non-fluorinated analogs to quantify the impact of fluorine substitution on potency .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts or auxiliaries are effective?

  • Methodological Answer : Enantiocontrol may require chiral auxiliaries like (R)-1-phenylethylamine () or asymmetric catalysis using Rhodium(I)-BINAP complexes. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Computational modeling (e.g., DFT) can predict transition-state geometries to optimize catalyst design .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. SXRD results)?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions in NMR vs. static crystal structures). Use variable-temperature NMR to probe conformational flexibility. For SXRD, employ high-resolution data (θ > 25°) and multipole refinement ( ) to account for electron-density distortions. Cross-validate with solid-state NMR or Raman spectroscopy .

Q. How does the compound’s stability vary under physiological or extreme conditions (e.g., acidic pH, UV exposure)?

  • Methodological Answer : Conduct accelerated stability studies:

  • Hydrolytic stability : Incubate in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) at 37°C, monitoring degradation via LC-MS.
  • Photostability : Expose to UV-A/UV-B light (315–400 nm) and quantify photoproducts.
    Fluorine substituents may enhance metabolic stability but increase photolytic susceptibility due to C-F bond lability .

Q. What role does the trifluoromethyl group play in modulating the compound’s electronic and steric properties?

  • Methodological Answer : Comparative studies with non-fluorinated analogs (e.g., 3-(indol-3-yl)butanoate) using Hammett plots or frontier molecular orbital (FMO) analysis reveal electron-withdrawing effects. X-ray charge-density maps ( ) quantify polarization effects. Steric contributions are assessed via X-ray torsion angles and molecular docking simulations .

Q. How can researchers leverage structure-activity relationships (SAR) to design derivatives with enhanced target affinity?

  • Methodological Answer : Synthesize analogs with modifications to:

  • Indole ring : Introduce electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups.
  • Ester group : Replace isopropyl with tert-butyl or benzyl esters to alter lipophilicity (logP).
    Test derivatives in bioassays (e.g., enzyme inhibition) and correlate results with computed descriptors (ClogP, polar surface area) .

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